1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 240.3 g/mol. This compound is categorized under carboxylic acids and amides, specifically featuring a piperidine ring substituted with a cyclopentylcarbamoyl group and a carboxylic acid moiety. It is of interest in various scientific fields, particularly in medicinal chemistry due to its potential pharmacological applications.
This compound can be sourced from chemical suppliers specializing in organic compounds, such as American Elements, which provides detailed product information including its IUPAC name, molecular structure, and safety data . It belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the cyclopentylcarbamoyl and carboxylic acid functionalities.
These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid can be represented using various notations:
InChI=1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16)
C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)O
The structure features a piperidine ring with substituents that include a cyclopentyl group attached through a carbamoyl linkage and a carboxylic acid group at the 3-position.
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying its chemical properties and enhancing its biological activity.
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid exhibits several notable physical and chemical properties:
Additional properties such as solubility, melting point, and boiling point may vary depending on purity and specific formulation but are not detailed in available sources .
This compound has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its structural features may allow it to serve as a lead compound for synthesizing new therapeutics aimed at conditions such as anxiety or depression. Additionally, it may be useful in research settings for studying piperidine derivatives' biological activities.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0